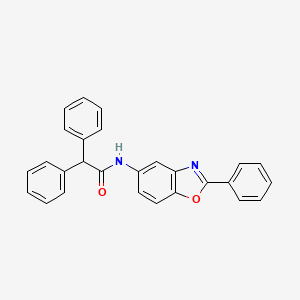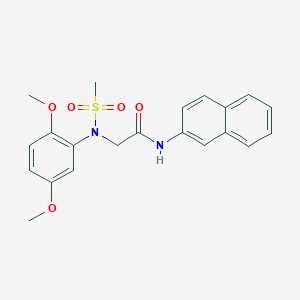
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide (DMNQ) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that has been shown to have a variety of biochemical and physiological effects, making it useful for a wide range of experiments.
作用機序
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide is a potent oxidant that acts by generating ROS in cells. This can lead to oxidative damage to cellular components such as proteins, lipids, and DNA. The exact mechanism of action of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide is not fully understood, but it is thought to involve the activation of cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial respiration, and the activation of cellular signaling pathways. It has also been shown to have anti-inflammatory effects and to modulate the expression of genes involved in cell growth and survival.
実験室実験の利点と制限
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide has several advantages for use in lab experiments, including its ability to induce oxidative stress and activate cellular signaling pathways. However, it also has several limitations, including its potential toxicity and the difficulty in controlling the level of oxidative stress induced.
将来の方向性
Future research on N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide could focus on several areas, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications, and the identification of new cellular targets and signaling pathways affected by the compound. Additionally, further studies could be conducted to better understand the limitations and potential risks associated with the use of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide in lab experiments.
In conclusion, N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects, making it useful for a wide range of experiments. While it has several advantages, it also has limitations and potential risks that should be carefully considered in future research.
合成法
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyphenylacetonitrile with methylsulfonyl chloride and 2-naphthylglycine. The resulting product can then be purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide has been used in a variety of scientific research applications, including studies of oxidative stress, mitochondrial function, and cellular signaling pathways. It has also been used to investigate the role of reactive oxygen species (ROS) in disease processes such as cancer and neurodegeneration.
特性
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-27-18-10-11-20(28-2)19(13-18)23(29(3,25)26)14-21(24)22-17-9-8-15-6-4-5-7-16(15)12-17/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWRFCUWSDWHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)

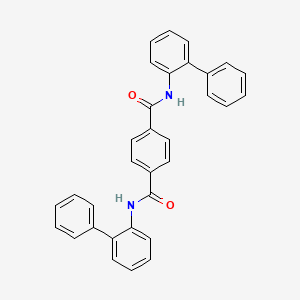
![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5138606.png)
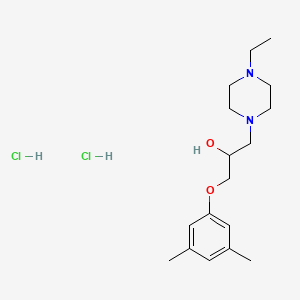
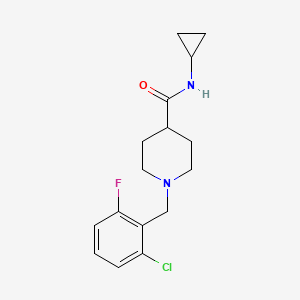
![1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5138622.png)
